1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione is a complex organic compound characterized by its unique structure, which includes two phenyl groups, a pyridin-2-yl group, and a pentane-1,5-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione typically involves multi-step organic reactions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione is unique due to its specific structural features. Similar compounds include:
1,5-Diphenylpentane-1,5-dione: Lacks the pyridin-2-yl group.
3-(Pyridin-2-yl)pentane-1,5-dione: Lacks the phenyl groups.
1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione: Has a different position of the pyridinyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
5337-48-4 |
---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,5-diphenyl-3-pyridin-2-ylpentane-1,5-dione |
InChI |
InChI=1S/C22H19NO2/c24-21(17-9-3-1-4-10-17)15-19(20-13-7-8-14-23-20)16-22(25)18-11-5-2-6-12-18/h1-14,19H,15-16H2 |
InChI Key |
ZQXGBLSJLHFSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=N3 |
boiling_point |
369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992) 187-189 °C (decomposes) Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg 188.00 °C. @ 760.00 mm Hg 101 °C 369-372 ° 212 °F |
Color/Form |
Colorless liquid Oil |
density |
1.062 to 1.124 at 68 °F (USCG, 1999) 0.72 Relative density (water = 1): 0.7 1.33 g/cm³ 1.10 |
flash_point |
>95 °C c.c. |
melting_point |
less than 20 °F (USCG, 1999) Freezing point: -14 °C -14 °C -33 °C 7 °F |
physical_description |
Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999) Liquid Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1] CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR. CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR. Colorless liquid with a pungent odor. |
Related CAS |
29257-65-6 |
solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Miscible with water Soluble in ethanol, benzene, ether Miscible with ethanol Solubility in water: miscible Miscible |
vapor_density |
3.4 (Air = 1) Relative vapor density (air = 1): 3.5 Relative vapor density (air = 1): 1.05 |
vapor_pressure |
17 mmHg at 68 °F (NTP, 1992) 0.6 [mmHg] Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution) 0.6 mm Hg at 30 °C Vapor pressure, kPa at 20 °C: 2.3 17 mmHg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.